Poly(propylene glycol) diacrylate

Vue d'ensemble

Description

Poly(propylene glycol) diacrylate is a compound with at least two non-conjugated ethylenic double bonds in its molecule . It has a linear formula of H2C=CHCO(OC3H6)nO2CCH=CH2 and a CAS number of 52496-08-9 . It’s a hydrophobic polymer that imparts flexibility and enhances hydrophobic properties .

Synthesis Analysis

PPGDA is synthesized by reacting polypropylene glycol with acrylic/methacrylic acid in the presence of a catalyst . The decrease in acid value and the presence of a prominent peak, –C = O stretching, at 1,731 cm −1 indicates the formation of diacrylate and dimethacrylate .Molecular Structure Analysis

The molecular structure of PPGDA is characterized by the presence of acrylate groups attached to a polypropylene glycol backbone . The acrylate groups are reactive sites that allow PPGDA to participate in polymerization reactions .Chemical Reactions Analysis

PPGDA is used as a crosslinker in the copolymerization of acrylates . The reactivity of PPG towards acrylic acid is more than methacrylic acid, as indicated by the higher rate constant for PPGDA at all temperatures .Physical And Chemical Properties Analysis

PPGDA has a refractive index of n20/D 1.452 and a density of 1.01 g/mL at 25 °C . It contains 100 ppm BHT as an inhibitor and 100 ppm MEHQ as an inhibitor . The ionic concentration and the diffusion constant decrease with the increase in the molecular weight of the monomers .Applications De Recherche Scientifique

Medical Research Tissue Engineering and Regenerative Medicine

Poly(propylene glycol) diacrylate (PPGDA) is utilized in the creation of hydrogels that simulate the extracellular matrix (ECM) of fibrotic lesions and tumors. These hydrogels display a modulus in the range of tendons or cartilaginous tissues, making them suitable for tissue engineering applications .

Bioprinting and Vascularized Tissue Constructs

PPGDA is used as a thermogelling cell-laden ink in bioprinting to produce vascularized tissue constructs containing fibroblast cells. This application is crucial for advancing regenerative medicine and creating functional tissue models for research .

Bioactive Hydrogels for Drug Delivery

The material’s properties allow for the synthesis of bioactive hydrogels that can be modified to be biologically active, serving as drug delivery systems that mimic native tissue environments .

Materials Science Ionic Conductivity and Liquid Crystal Blends

In materials science, PPGDA’s effect on temperature-dependent ionic conductivity is studied, particularly when blended with liquid crystal mixtures. This has implications for developing advanced materials with specific electrical properties .

Mechanical Characterization for Biomedical Applications

The mechanical properties of PPGDA structures are characterized to determine their viability for different concentrations, which is essential for designing biomedical devices and implants .

Adhesive Properties in Hydrogel Synthesis

PPGDA is also involved in synthesizing hydrogels with specific adhesive properties, which can be applied in various industrial and medical contexts, such as bone cement .

Mécanisme D'action

Target of Action

Poly(propylene glycol) diacrylate (PPGDA) is a multifunctional acrylate monomer . Its primary targets are the monomers in a polymerization reaction, where it acts as a crosslinker . The crosslinker used in the copolymerization of acrylates are basically compounds with at least two non-conjugated ethylenic double bonds in their molecule .

Mode of Action

PPGDA interacts with its targets (monomers) through a process known as free radical polymerization . This process involves the formation of covalent bonds between the PPGDA and the monomers, resulting in a dense network of polymers . The reactivity of PPG towards acrylic acid is more than methacrylic acid .

Biochemical Pathways

The primary biochemical pathway involved in the action of PPGDA is the polymerization pathway. This pathway involves the reaction of PPGDA with other monomers to form a polymer network . The process is facilitated by a catalyst and results in the formation of diacrylate and dimethacrylate .

Result of Action

The result of PPGDA’s action is the formation of a dense network of polymers with improved properties . These polymers find application in various fields like pharmaceuticals, paints, column packing, optics, polymer additives, ion exchange resins, and rubbers . The interconnected polymer chains participate in the interdiffusion process that occurs during film formation .

Action Environment

The action of PPGDA can be influenced by environmental factors such as temperature and pH. For instance, the solubilization of PPG has been found to be enhanced during a temperature-induced dehydration process . Additionally, the presence of other diacrylate-based co-monomers can drastically accelerate the degradation rates of the resulting polymer network .

Safety and Hazards

Orientations Futures

PPGDA has potential applications in a wide range of fields including analytics, sensors, drug delivery, immune engineering, and biotechnology . The ability to tune the degradation rates of PPGDA-based nanoparticles on a range of hours to weeks highlights critical design considerations for enhancing the tunability and utility of PPGDA hydrogel nanoparticles .

Propriétés

IUPAC Name |

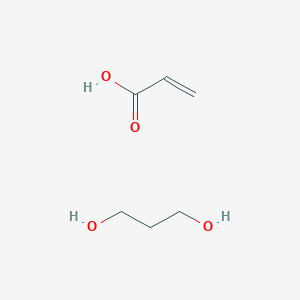

propane-1,3-diol;prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2.C3H8O2/c1-2-3(4)5;4-2-1-3-5/h2H,1H2,(H,4,5);4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHCDEYHZPHRAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)O.C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propane-1,3-diol;prop-2-enoic acid | |

CAS RN |

52496-08-9 | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], α-(1-oxo-2-propen-1-yl)-ω-[(1-oxo-2-propen-1-yl)oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

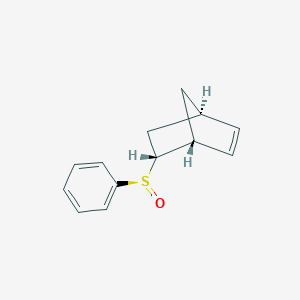

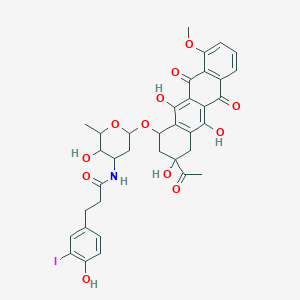

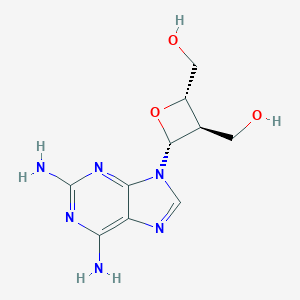

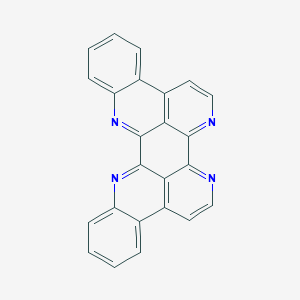

Feasible Synthetic Routes

Q & A

Q1: How does the molecular weight of PPGDA affect its properties?

A1: The molecular weight of PPGDA significantly influences its physical and mechanical properties. For instance, increasing the molecular weight of the PPGDA oligomers generally leads to a decrease in the glass transition temperature (Tg) of the cured material. [] This is because longer chains between the acrylate groups enhance flexibility.

Q2: What spectroscopic techniques are used to characterize PPGDA?

A2: Various spectroscopic techniques are employed to characterize PPGDA, including:

- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups and monitor the progress of reactions involving PPGDA, such as crosslinking reactions. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about PPGDA, confirming its chemical composition and the incorporation of specific units. [, ]

Q3: Is PPGDA compatible with other polymers?

A3: PPGDA exhibits compatibility with various polymers, making it suitable for creating interpenetrating polymer networks (IPNs). For example, researchers have successfully synthesized IPNs using PPGDA with poly(ethylene glycol) diacrylate (PEGDA), [] poly(acrylic acid) (PAAc), [] polyurethane (PU), and epoxy (EP). [, ]

Q4: How does PPGDA behave in aqueous environments?

A4: The behavior of PPGDA in water depends on its crosslinking density and the presence of other components in the material. Studies on crosslinked PPGDA networks revealed that the equilibrium swelling values in water are influenced by factors such as crosslinking density and the solubility parameters of the oligomers. []

Q5: What is the role of PPGDA in the development of hydrogels?

A5: PPGDA is often incorporated into hydrogels, particularly those designed for biomedical applications. It can act as a hydrophobic component in combination with hydrophilic polymers. [] By adjusting the concentration of PPGDA, researchers can fine-tune the mechanical properties, swelling behavior, and drug release characteristics of the hydrogels. [, , ]

Q6: Does PPGDA possess any inherent catalytic properties?

A6: While PPGDA itself is not known for inherent catalytic properties, it serves as a building block in synthesizing macromolecular photoinitiators. [, ] These photoinitiators, containing PPGDA segments, play a crucial role in initiating polymerization reactions upon exposure to UV light.

Q7: Have computational methods been used to study PPGDA?

A7: Yes, molecular dynamics (MD) simulations have been employed to investigate PPGDA-based systems. For instance, MD simulations have provided insights into the structural and transport properties of PPGDA-based solid electrolytes for lithium-ion batteries. [, ] These simulations contribute to understanding ion transport mechanisms and optimizing electrolyte performance.

Q8: What are the common applications of PPGDA?

A8: PPGDA finds applications in diverse fields, including:

- Biomaterials: PPGDA is utilized in developing biocompatible hydrogels for drug delivery, [] tissue engineering, [, ] and endovascular embolization. [, , ]

- Microfluidics: PPGDA enables the fabrication of microgels and microstructures using techniques like photolithography. [, ]

- Coatings: PPGDA can be incorporated into coatings to modify their flexibility, hydrophobicity, and other surface properties. [, ]

- Lithium-ion batteries: Research explores the potential of PPGDA-based solid electrolytes for enhancing battery performance. []

Q9: How is PPGDA processed for various applications?

A9: PPGDA can be processed using various techniques, including:

- UV curing: PPGDA readily undergoes photopolymerization upon exposure to UV light, making it suitable for rapid prototyping and 3D printing applications. [, ]

- Emulsion polymerization: This technique is used to create PPGDA-based latexes for coatings and other applications. [, ]

- In situ gelling: PPGDA-based formulations can undergo in situ gelation upon mixing with specific initiators, making them attractive for minimally invasive procedures. [, ]

Q10: What is known about the biocompatibility of PPGDA?

A10: The biocompatibility of PPGDA depends on factors such as molecular weight, crosslinking density, and the presence of other components. While PPGDA itself is generally considered biocompatible, thorough in vitro and in vivo evaluations are crucial to ensure the safety of specific formulations for intended biomedical applications. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-enyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B218869.png)

![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)